1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with pyrrole under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of an amine group.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-5-pyrrol-1-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H10N4/c1-11-8(7(9)6-10-11)12-4-2-3-5-12/h2-6H,9H2,1H3 |
InChI Key |
XRTDYAOBUYCDJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)N2C=CC=C2 |
Origin of Product |
United States |
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